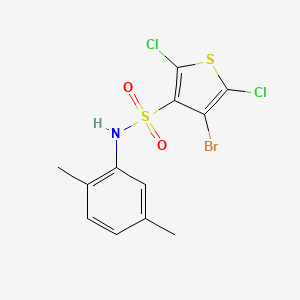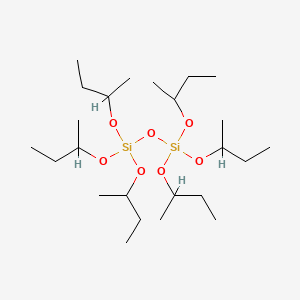
1,1,1,3,3,3-Hexakis(1-methylpropoxy)disiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3,3-Hexakis(1-methylpropoxy)disiloxane is a silicon-based compound characterized by its unique structure, which includes six 1-methylpropoxy groups attached to a disiloxane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexakis(1-methylpropoxy)disiloxane typically involves the reaction of hexachlorodisiloxane with 1-methylpropanol in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by 1-methylpropoxy groups. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous toluene or another non-polar solvent
Catalyst: Pyridine or another suitable base
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,3,3,3-Hexakis(1-methylpropoxy)disiloxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The 1-methylpropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted disiloxane derivatives.
Applications De Recherche Scientifique
1,1,1,3,3,3-Hexakis(1-methylpropoxy)disiloxane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced siloxane-based materials.
Medicine: Investigated for its use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 1,1,1,3,3,3-Hexakis(1-methylpropoxy)disiloxane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen backbone provides stability and flexibility, allowing it to form strong bonds with other molecules. This property is particularly useful in the development of materials with enhanced mechanical and chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3,3-Hexamethyldisilazane: A compound with similar silicon-based structure but different functional groups.
1,1,1,3,3,3-Hexamethyldisiloxane: Another silicon-based compound with methyl groups instead of 1-methylpropoxy groups.
Uniqueness
1,1,1,3,3,3-Hexakis(1-methylpropoxy)disiloxane is unique due to its specific functional groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in materials science and industry, where other similar compounds may not perform as effectively.
Propriétés
Numéro CAS |
4444-59-1 |
|---|---|
Formule moléculaire |
C24H54O7Si2 |
Poids moléculaire |
510.9 g/mol |
Nom IUPAC |
tributan-2-yl tri(butan-2-yloxy)silyl silicate |
InChI |
InChI=1S/C24H54O7Si2/c1-13-19(7)25-32(26-20(8)14-2,27-21(9)15-3)31-33(28-22(10)16-4,29-23(11)17-5)30-24(12)18-6/h19-24H,13-18H2,1-12H3 |
Clé InChI |
PVJZYCPAOIWRPM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)O[Si](OC(C)CC)(OC(C)CC)O[Si](OC(C)CC)(OC(C)CC)OC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-nitro-](/img/structure/B14174710.png)
![3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14174719.png)
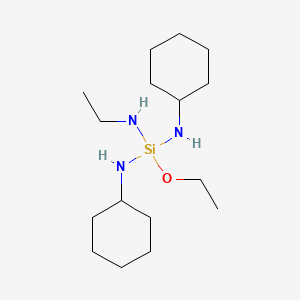
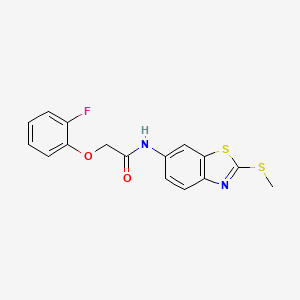
![2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid](/img/structure/B14174741.png)
![2,4-Dimethyl-5-phenylpyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B14174762.png)
![6-(1-Benzofuran-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14174763.png)
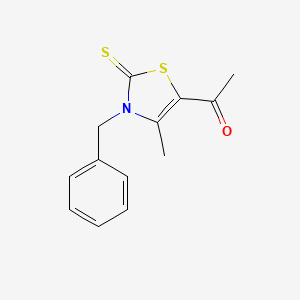
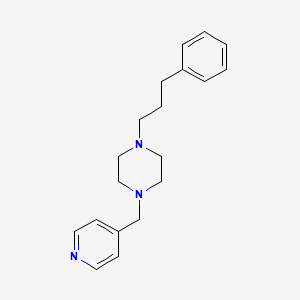
![10-[5-Hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14174785.png)
![6-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14174788.png)
![(2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane](/img/structure/B14174791.png)
![Ethanone, 2-[2-bromo-6-(trimethylsilyl)phenoxy]-1-phenyl-](/img/structure/B14174798.png)
